molecular formula C25H29NO2 B14179520 Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)- CAS No. 34701-97-8

Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-

Cat. No.: B14179520
CAS No.: 34701-97-8
M. Wt: 375.5 g/mol
InChI Key: HKEWMXWCGJGWLE-UHFFFAOYSA-N
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Description

Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)- is a derivative of anthranilic acid, which is known for its various biological activities The compound features an adamantyl group, a bulky and rigid structure, which can significantly influence its chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthranilic acid derivatives, including N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, can be achieved through the Ullmann reaction. This involves the coupling of an appropriate amine with o-chlorobenzoic acid in the presence of anhydrous potassium carbonate, copper powder, and amyl alcohol. The reaction mixture is refluxed with stirring for several hours, followed by alkalization with sodium hydroxide and acidification with hydrochloric acid to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinonoid structures.

    Reduction: This can reduce the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of anthranilic acid derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group can enhance the binding affinity and specificity of the compound to its target, thereby modulating its biological activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, is unique due to the presence of both the adamantyl group and the dimethyl substitutions on the phenyl ring. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from other anthranilic acid derivatives.

Properties

CAS No.

34701-97-8

Molecular Formula

C25H29NO2

Molecular Weight

375.5 g/mol

IUPAC Name

2-[5-(1-adamantyl)-2,3-dimethylanilino]benzoic acid

InChI

InChI=1S/C25H29NO2/c1-15-7-20(25-12-17-8-18(13-25)10-19(9-17)14-25)11-23(16(15)2)26-22-6-4-3-5-21(22)24(27)28/h3-7,11,17-19,26H,8-10,12-14H2,1-2H3,(H,27,28)

InChI Key

HKEWMXWCGJGWLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)NC2=CC=CC=C2C(=O)O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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